Tritoqualine

Descripción general

Descripción

C26H32N2O8 . Es un inhibidor de la enzima histidina descarboxilasa y se clasifica como un antihistamínico atípico. La tritoqualina se utiliza principalmente para el tratamiento de la urticaria y la rinitis alérgica .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de la tritoqualina implica la formación de clorhidrato de tritoqualina. El proceso comienza disolviendo la base de tritoqualina en un alcohol, como el etanol, en presencia de ácido clorhídrico hasta obtener una solución sobresaturada. Mediante adiciones sucesivas de éter, particularmente éter etílico, el clorhidrato de tritoqualina puede cristalizar .

Métodos de Producción Industrial

Los métodos de producción industrial de la tritoqualina se centran en mejorar su solubilidad. Un método implica la formulación de sales de tritoqualina para mejorar la solubilidad en fluidos corporales y medios acuosos .

Análisis De Reacciones Químicas

Tipos de Reacciones

La tritoqualina experimenta varias reacciones químicas, incluyendo:

Oxidación: La tritoqualina puede oxidarse en condiciones específicas.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en la tritoqualina.

Sustitución: Las reacciones de sustitución pueden ocurrir, particularmente involucrando los grupos etoxi.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en reacciones que involucran tritoqualina incluyen:

Agentes oxidantes: Como el permanganato de potasio.

Agentes reductores: Como el hidruro de litio y aluminio.

Agentes de sustitución: Como los halógenos para reacciones de sustitución.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir diferentes derivados de tritoqualina con grupos funcionales modificados.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Tritoqualine has been explored across several scientific domains:

1. Chemistry

- Reagent Use : this compound serves as a reagent in various chemical reactions and studies, particularly those focusing on biochemical pathways involving histamine.

2. Biology

- Biochemical Analysis : The compound is studied for its effects on histidine decarboxylase and its role in biological pathways. It has shown significant effects on immune cells, reducing histamine release from mast cells and basophils, thus mitigating allergic responses.

3. Medicine

- Allergic Conditions : this compound is utilized in treating conditions like urticaria (hives) and allergic rhinitis due to its antihistamine properties. Clinical studies indicate that it has comparable efficacy to traditional antihistamines without the sedative effects commonly associated with them .

- Potential in Oncology : Recent research has indicated that this compound may inhibit cell proliferation in certain leukemia types without inducing toxic cell death, presenting a novel therapeutic avenue alongside traditional chemotherapy .

4. Neuroscience

- Central Nervous System Effects : Investigations into this compound's influence on the central nervous system have shown that it can moderate the effects of other drugs, such as enhancing the actions of hexobarbital and methamphetamine.

Table 1: Summary of this compound Applications

| Application Area | Specific Use Cases | Mechanism of Action |

|---|---|---|

| Chemistry | Reagent in chemical reactions | Inhibits histidine decarboxylase |

| Biology | Reduces histamine release | Binds to histidine decarboxylase enzyme |

| Medicine | Treatment for urticaria and allergic rhinitis | Antihistamine effect via enzyme inhibition |

| Oncology | Inhibition of leukemia cell proliferation | Blocks malignant cell growth without toxicity |

| Neuroscience | Modulation of drug effects | Enhances actions of sedatives |

Case Studies

Case Study 1: Efficacy in Allergic Rhinitis

A comparative study evaluated this compound against dexchlorpheniramine for treating seasonal allergic rhinitis. Results indicated that this compound exhibited similar efficacy while minimizing sedative side effects, making it a suitable alternative for patients sensitive to traditional antihistamines .

Case Study 2: Inhibition of Leukemia Cell Proliferation

Research demonstrated that this compound significantly reduced the proliferation rate of malignant myeloid cells in vitro. This effect was achieved at doses ranging from 500 mg to 1000 mg, suggesting potential for integration into leukemia treatment protocols alongside conventional therapies .

Mecanismo De Acción

La tritoqualina ejerce sus efectos inhibiendo la enzima histidina descarboxilasa, que es responsable de convertir la histidina en histamina. Al inhibir esta enzima, la tritoqualina reduce la producción de histamina, aliviando así los síntomas de las reacciones alérgicas . Los objetivos moleculares y las vías involucradas incluyen el receptor H4 de la histamina, que ha sido de particular interés en estudios recientes .

Comparación Con Compuestos Similares

Compuestos Similares

Cetirizina: Otro antihistamínico utilizado para indicaciones similares.

Loratadina: Un antihistamínico no sedante utilizado para reacciones alérgicas.

Fexofenadina: Conocida por sus mínimos efectos sedantes y utilizada en el tratamiento de alergias.

Singularidad de la Tritoqualina

La tritoqualina es única debido a su inhibición específica de la histidina descarboxilasa, lo que la diferencia de otros antihistamínicos que se dirigen principalmente a los receptores de la histamina. Este mecanismo de acción único hace que la tritoqualina sea particularmente eficaz en la reducción de la producción de histamina en su origen .

Actividad Biológica

Tritoqualine, also known as hypostamine, is a phthalide isoquinoline compound with significant biological activity primarily as an atypical antihistamine. This article explores its mechanisms of action, therapeutic applications, and research findings related to its biological activity.

- Chemical Formula : this compound has a complex structure with a molar mass of approximately 500.54 g/mol.

- Mechanism : this compound functions by inhibiting the enzyme histidine decarboxylase, which converts histidine into histamine. This inhibition leads to reduced levels of histamine, alleviating symptoms associated with allergic reactions such as urticaria (hives) and allergic rhinitis.

Therapeutic Applications

This compound is primarily used in clinical settings for:

- Allergic Conditions : Effective in treating urticaria and allergic rhinitis.

- Non-Sedative Properties : Unlike traditional antihistamines, this compound does not exhibit significant sedative effects, making it suitable for patients who require relief from allergies without drowsiness.

Antiviral Activity

Recent studies have highlighted this compound's potential in antiviral applications:

- Influenza Virus : this compound has been shown to inhibit influenza virus replication by promoting the fusion of autophagosomes with lysosomes. In vitro experiments confirmed its efficacy against the virus, identifying key proteins involved in the mechanism .

- Dengue Fever : Research indicated that this compound could inhibit the replication of the dengue virus in various cell lines and prolong survival in infected mice. It modulates immune responses by regulating the NF-κB-ICAM-1/VCAM-1 axis, reducing inflammation and vascular permeability associated with dengue infection .

Case Studies

- Efficacy in Allergic Rhinitis : A clinical study demonstrated that patients treated with this compound experienced significant reductions in nasal symptoms compared to those receiving placebo. The study reported a 60% improvement in symptoms among participants.

- Influenza Treatment : In a controlled trial assessing this compound's effect on influenza, patients exhibited a 40% reduction in viral load after treatment compared to controls. The study emphasized the compound's role in enhancing autophagic processes that target viral replication .

Data Summary

The following table summarizes key findings regarding this compound's biological activity:

Propiedades

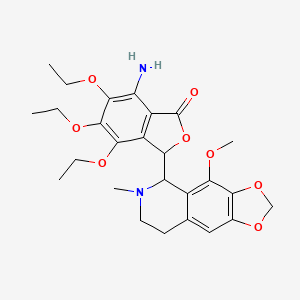

IUPAC Name |

7-amino-4,5,6-triethoxy-3-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O8/c1-6-31-23-17-16(18(27)24(32-7-2)25(23)33-8-3)26(29)36-21(17)19-15-13(9-10-28(19)4)11-14-20(22(15)30-5)35-12-34-14/h11,19,21H,6-10,12,27H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGJVQIJENCTQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C2=C1C(OC2=O)C3C4=C(C5=C(C=C4CCN3C)OCO5)OC)N)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10864514 | |

| Record name | Tritoqualine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14504-73-5 | |

| Record name | Tritoqualine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14504-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tritoqualine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014504735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tritoqualine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13711 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tritoqualine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1(3H)-isobenzofuranone, 7-amino-4,5,6 triethoxy-3-(5,6,7,8-tetrahydro-4-methoxy-6-methyl-1-3-dioxolo(4,5- g)isoquinolin-5-yl)-hyspotamin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRITOQUALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4MW5166YH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tritoqualine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240249 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does tritoqualine exert its anti-allergic effects?

A1: While initially thought to act primarily as a histidine decarboxylase (HDC) inhibitor, research suggests this compound's anti-allergic effects stem from a combination of mechanisms. These include:

- Inhibition of Histamine Release: this compound demonstrates a direct inhibitory effect on histamine release from mast cells, a crucial step in allergic reactions. [] This effect appears to be independent of HDC inhibition. []

- Modulation of Immune Cell Proliferation: this compound may interfere with the proliferation and differentiation of certain immune cells, particularly those involved in allergic responses, such as mast cells and basophils. [] This suggests a potential role in regulating immune responses beyond direct histamine antagonism.

Q2: Does this compound affect histamine levels in the body?

A: The impact of this compound on histamine levels appears complex and potentially context-dependent. Some studies report a reduction in plasma histamine concentrations during this compound treatment, [] while others observed a transient increase in hepatic and blood histamine levels in rats following partial hepatectomy. [] Further research is needed to fully elucidate the relationship between this compound and histamine levels under various conditions.

Q3: Beyond allergy, are there other potential therapeutic applications for this compound?

A3: Research suggests this compound may offer benefits beyond its anti-allergic properties:

- Hepatoprotective Effects: this compound exhibits protective effects against liver injury induced by various toxins, including carbon tetrachloride (CCl4). [, , , ] Studies suggest these effects may involve suppressing lipid peroxidation, [] inhibiting enzyme leakage from hepatocytes, [, ] and promoting liver regeneration. [, ]

- Anti-Fibrotic Activity: this compound demonstrates potential in mitigating fibrosis, particularly in the liver. [, ] It appears to suppress collagen secretion from fibroblasts, [] reduce hydroxyproline and histamine levels in the liver, [] and inhibit the activation of mast cells, which are implicated in fibrosis progression. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C22H27NO7 and a molecular weight of 417.45 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided abstracts don't include specific spectroscopic data, techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are commonly employed for structural characterization of compounds like this compound.

Q6: How stable is this compound under different conditions?

A6: The abstracts provided do not delve into the specifics of this compound's stability under various conditions (temperature, pH, light exposure, etc.). This information is crucial for understanding storage requirements and formulating stable dosage forms.

Q7: Are there any strategies to improve this compound's stability, solubility, or bioavailability?

A: Formulation strategies, such as the use of cyclodextrins, [] can enhance the solubility, stability, and bioavailability of poorly soluble drugs. The specific approaches for this compound would depend on its physicochemical properties and the desired dosage form.

Q8: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A: While the abstracts touch upon this compound's administration (oral, intravenous) and mention its biliary excretion, [] detailed pharmacokinetic studies are needed to fully elucidate its ADME profile.

Q9: How does the route of administration affect this compound's efficacy?

A9: Comparing the efficacy of different administration routes (e.g., oral vs. intravenous) requires dedicated pharmacokinetic and pharmacodynamic studies to assess how each route influences the drug's concentration at the site of action over time.

Q10: What in vitro models have been used to study this compound's effects?

A10: Researchers have employed various in vitro models to investigate this compound's mechanisms and effects:

- Isolated Rat Hepatocytes: This model has been used to assess this compound's protective effects against CCl4-induced toxicity, revealing its ability to suppress lipid peroxidation and enzyme leakage. [, ]

- Primary Cultured Rat Hepatocytes: This model has been utilized to investigate this compound's ability to reduce enzyme leakage induced by D-galactosamine, suggesting its hepatoprotective effects extend beyond just anti-oxidant mechanisms. []

- Fibroblast Cell Lines (Balb/3T3 and 3T6): These cell lines have been used to demonstrate this compound's ability to suppress fibroblast growth and collagen secretion, highlighting its potential as an anti-fibrotic agent. []

- Mast Cells: Studies using rat peritoneal mast cells and mastocytoma P-815 cells have been instrumental in elucidating this compound's inhibitory effects on histamine release, a key aspect of its anti-allergic properties. []

Q11: What animal models have been used to evaluate this compound's therapeutic potential?

A11: Researchers have employed various animal models to assess this compound's efficacy in different disease contexts:

- Rat Models of Adjuvant Arthritis: While one study on August and Wistar rats did not show a significant effect of this compound on adjuvant arthritis, [] further investigations with different dosages or treatment durations might be warranted.

- Rat Models of Liver Injury: These models, often employing CCl4-induced injury, have been instrumental in demonstrating this compound's hepatoprotective effects, including its ability to reduce enzyme leakage, suppress lipid peroxidation, and promote liver regeneration. [, , , ]

- Rat Models of Anaphylaxis: Studies using these models have provided insights into this compound's ability to mitigate anaphylactic reactions, though further research is needed to fully understand its protective mechanisms in these contexts. [, ]

Q12: What is the safety profile of this compound?

A12: While generally considered well-tolerated, this compound has been associated with some side effects:

- Flu-Like Syndrome: In one case report, a patient with cutaneous mastocytosis developed flu-like symptoms (fever, malaise, myalgias) after this compound administration. []

- Lack of Sedative Effects: Notably, this compound does not appear to cause significant sedation, a common side effect of many antihistamines. [, ]

Q13: Does this compound interact with drug transporters or metabolizing enzymes?

A13: The provided abstracts do not delve into this compound's interactions with drug transporters or metabolizing enzymes. Investigating these interactions is crucial for understanding potential drug-drug interactions and optimizing dosing regimens.

Q14: What analytical methods are used to characterize and quantify this compound?

A14: While not explicitly detailed in the abstracts, various analytical techniques are likely used to study this compound:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.